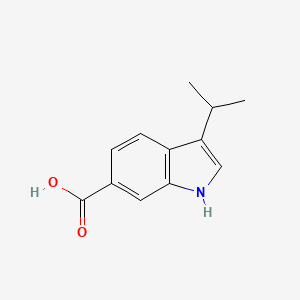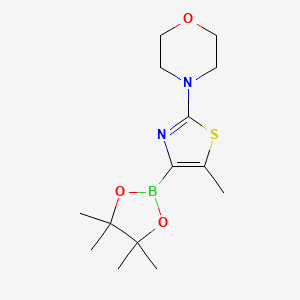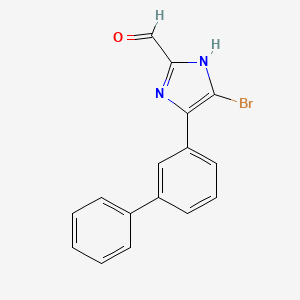
6-Methylheptyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptyl 2-bromopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and a 6-methylheptyl group attached to the ester oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 6-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
2-Bromopropanoic acid+6-MethylheptanolH2SO46-Methylheptyl 2-bromopropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylheptyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropanoic acid and 6-methylheptanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypropanoate, 2-cyanopropanoate, or 2-aminopropanoate.
Reduction: 6-Methylheptyl 2-propanol.
Hydrolysis: 2-Bromopropanoic acid and 6-methylheptanol.
Aplicaciones Científicas De Investigación
6-Methylheptyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methylheptyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester linkage can be hydrolyzed by esterases, releasing 2-bromopropanoic acid and 6-methylheptanol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromopropanoate
- Ethyl 2-bromopropanoate
- 6-Methylheptyl acetate
Comparison
6-Methylheptyl 2-bromopropanoate is unique due to the presence of both a bromine atom and a 6-methylheptyl group. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, methyl 2-bromopropanoate and ethyl 2-bromopropanoate lack the long alkyl chain, which affects their solubility and boiling points. 6-Methylheptyl acetate, on the other hand, lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C11H21BrO2 |
|---|---|
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
6-methylheptyl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-9(2)7-5-4-6-8-14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
Clave InChI |
QEEGKWZARMKHTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)








![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



